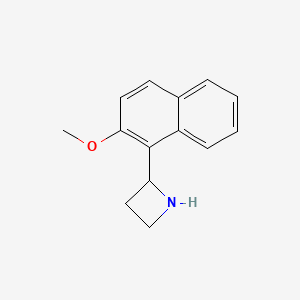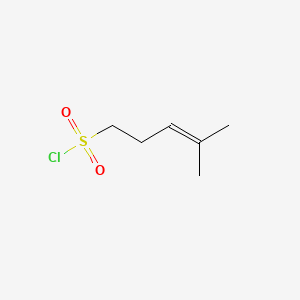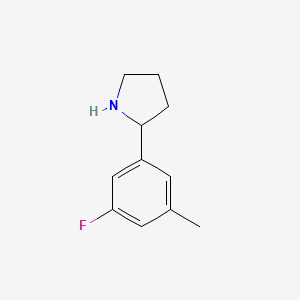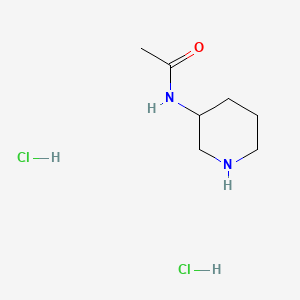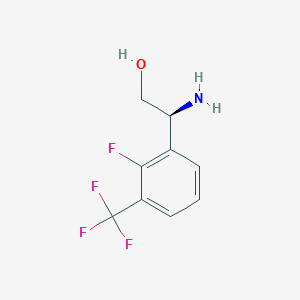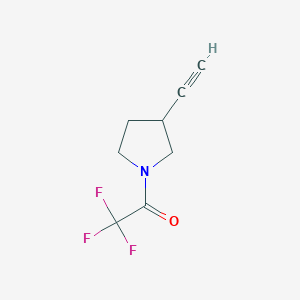
1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GK921 , is a compound with an intriguing structure. It belongs to the class of quinoxaline derivatives. Let’s explore its properties and applications.
Preparation Methods
Synthesis:: GK921 is synthesized through a series of chemical reactionsThe specific reaction conditions and reagents used in this synthesis are beyond the scope of this article, but it’s essential to note that the presence of the 3-ethynyl group contributes to its activity .
Industrial Production:: While industrial-scale production methods for GK921 are not widely documented, research laboratories typically synthesize it using established organic chemistry techniques.
Chemical Reactions Analysis
GK921 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with altered functional groups or modified substituents.
Scientific Research Applications
Cancer Research:: GK921 has shown promise in cancer treatment. For instance, it acts as a transglutaminase 2 (TGase 2) inhibitor . TGase 2 plays a role in renal cell carcinoma (RCC) growth. GK921 effectively reduces tumor growth in preclinical xenograft models of RCC by stabilizing p53, suggesting a potential therapeutic approach for RCC .
Mechanism of Action
GK921’s mechanism of action involves inhibiting TGase 2. By targeting this enzyme, it disrupts cellular processes related to cancer progression. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
GK921’s uniqueness lies in its 3-ethynylpyrrolidin-1-yl moiety. Similar compounds may lack this specific substituent. further exploration of related quinoxaline derivatives could reveal additional compounds with comparable or distinct properties.
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-(3-ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H8F3NO/c1-2-6-3-4-12(5-6)7(13)8(9,10)11/h1,6H,3-5H2 |
InChI Key |
VNOCIYYTYAWNMU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCN(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


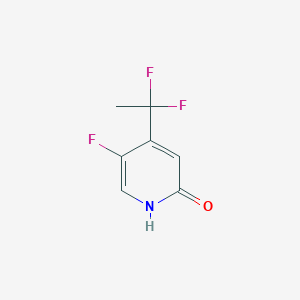
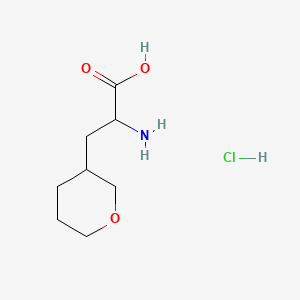

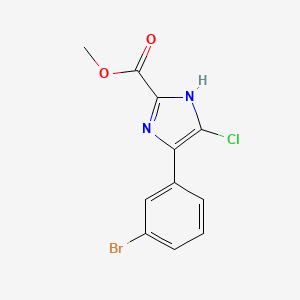
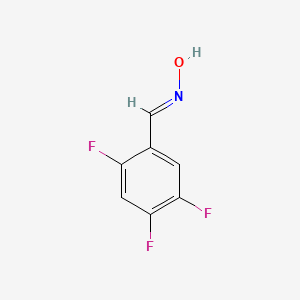
![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
